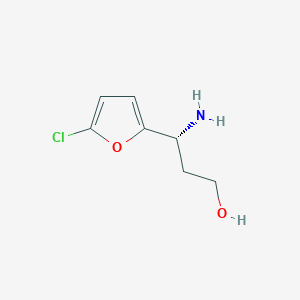![molecular formula C10H11BrFNO B13300595 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine](/img/structure/B13300595.png)
3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine is a chemical compound with the molecular formula C10H11BrFNO It is characterized by the presence of a bromine and fluorine-substituted phenyl group attached to an azetidine ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine typically involves the reaction of 4-bromo-2-fluorophenol with azetidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-2-fluorophenyl)methoxy]-4-methylbenzonitrile
- 3-[(4-Bromo-2-fluorophenyl)methoxy]-α-methylbenzenemethanol
Uniqueness
3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the azetidine moiety or have different substituents on the phenyl ring.
Properties
Molecular Formula |
C10H11BrFNO |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11BrFNO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 |
InChI Key |
LDBZTCXEFCFHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


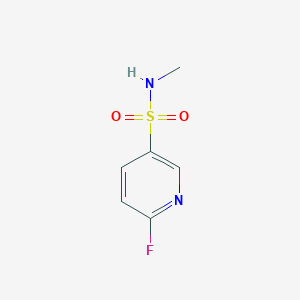
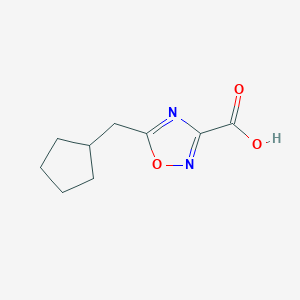
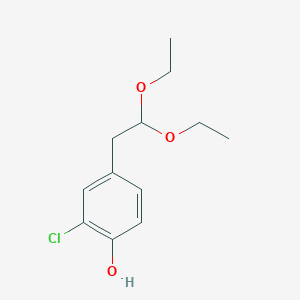
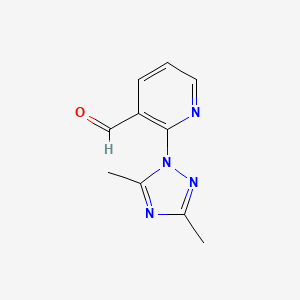
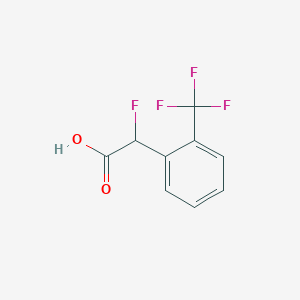
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300561.png)
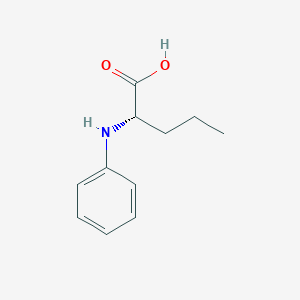
![N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide](/img/structure/B13300580.png)

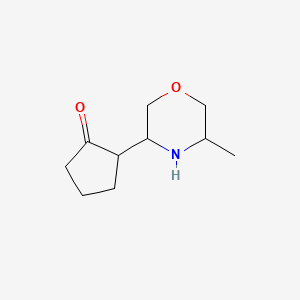
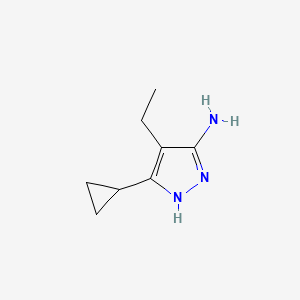
![7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13300597.png)
